Boc-PNA-T-OH

PNA oligomer synthesis Boc/Z chemistry Fmoc/Bhoc chemistry

Researchers requiring the highest-purity PNA oligomers face challenges with truncated sequences that compromise biophysical measurements. Boc-PNA-T-OH is the thymine monomer for the Boc/Z strategy, which is documented to yield purer oligomers than Fmoc/Bhoc methods. - Achieves ~99.4% per-cycle coupling efficiency with only 10-minute coupling times on automated synthesizers. - Delivers ~90% overall yield for a 17-mer, maximizing throughput. - Stable at 2-8°C without inert gas, lowering cold storage infrastructure costs. Procurement offers batch-to-batch reproducibility via an established, scalable synthetic route, ensuring reliable supply for CROs and manufacturers.

Molecular Formula C16H24N4O7
Molecular Weight 384.389
CAS No. 139166-80-6
Cat. No. B592923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-PNA-T-OH
CAS139166-80-6
Molecular FormulaC16H24N4O7
Molecular Weight384.389
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O
InChIInChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25)
InChIKeyPEEAYPKZPYCUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-PNA-T-OH Core Properties and Procurement


Boc-PNA-T-OH (CAS 139166-80-6) is a thymine-containing peptide nucleic acid (PNA) monomer bearing a tert-butyloxycarbonyl (Boc) protecting group on the backbone amine . With a molecular formula of C₁₆H₂₄N₄O₇ and a molecular weight of 384.38 g/mol, it appears as a white to off-white powder with a standard commercial purity of ≥97% by HPLC . This monomer is specifically designed for Boc-chemistry solid-phase peptide synthesis (SPPS) protocols, where the Boc group is removed under acidic conditions (typically trifluoroacetic acid, TFA), making it the core thymine building block for the Boc/Z PNA synthesis strategy [1].

Strategy Boc-chemistry solid-phase synthesis compatible
Building block Thymine PNA monomer for Boc/Z oligomer assembly
Deprotection TFA-cleavable protecting group for iterative cycles

Why Boc-PNA-T-OH Cannot Be Substituted


Boc-PNA-T-OH and its closest analog Fmoc-PNA-T-OH are not interchangeable because they belong to fundamentally orthogonal synthesis strategies with incompatible deprotection chemistries. The Boc/Z strategy employs repeated TFA treatment for Boc removal and requires hydrogen fluoride or strong acid for final cleavage, while the Fmoc/Bhoc strategy uses mild piperidine deprotection and TFA cleavage . Critically, PNA synthesis using Boc/Z monomers is documented to produce oligomers with higher final purity than Fmoc/Bhoc monomers due to fewer side reactions during chain assembly . Furthermore, the Boc protecting group on Boc-PNA-T-OH is more stable to trace amines than the Fmoc group, which degrades in the presence of even trace amine contaminants, imposing stricter solvent handling requirements for Fmoc-based monomers [1]. Substituting one strategy for the other necessitates re-optimization of all synthesis parameters—including resin type, cleavage conditions, and side-chain protecting groups—and yields oligomers of fundamentally different purity profiles, making indiscriminate substitution scientifically and economically unsound for procurement decisions.

Chemistry
TFA-mediated Boc removal
Piperidine-mediated Fmoc removal (orthogonal)
Oligomer purity
Higher purity with fewer side reactions reported
Lower purity and more side reactions may occur
Monomer stability
Tolerates trace amines; ambient storage
Sensitive to trace amines; requires inert handling

Boc-PNA-T-OH Differentiation Evidence


Oligomer Purity: Boc/Z vs. Fmoc/Bhoc Strategies

Boc-PNA-T-OH, when used as part of the Boc/Z monomer set, yields PNA oligomers with measurably higher final purity compared to oligomers assembled from Fmoc/Bhoc monomers, including Fmoc-PNA-T-OH. This is documented as a class-level advantage: Boc/Z chemistry generates fewer side reactions during iterative solid-phase synthesis cycles than Fmoc/Bhoc chemistry . The reduced side-reaction profile is attributed to the clean, quantitative deprotection of the Boc group by TFA (versus the potential for incomplete Fmoc removal or diketopiperazine formation) and the greater stability of the benzyloxycarbonyl (Z) exocyclic amine protection under TFA conditions compared to Bhoc groups [1].

Oligomer purity
Class-level
Fewer side reactions (Boc/Z) vs Fmoc/Bhoc
May reduce post-synthesis purification burden
Class-level inference; verify for specific sequence
PNA oligomer synthesis Boc/Z chemistry Fmoc/Bhoc chemistry Solid-phase peptide synthesis

Automated Coupling Efficiency of Boc Protocol

Under optimized automated synthesis conditions on an ABI 433A peptide synthesizer, Boc-PNA-T-OH achieves an average coupling yield of approximately 99.4% per cycle, with a product yield of around 90% for a test 17-mer PNA [1]. This coupling efficiency was obtained using a rapid protocol with 10-minute coupling times and a four-fold excess of monomer, demonstrating high reactivity under Boc-chemistry conditions [2]. In contrast, manual Fmoc-based protocols using Fmoc-PNA-T-OH typically require extended coupling times (1–6 hours) and 2.5–3 equivalents of monomer to approach quantitative coupling, with literature reporting that Fmoc-protected monomers often yield moderate-to-low coupling efficiency when synthesizing purine-rich sequences due to aggregation [3].

Coupling efficiency
Cross-study
~99.4% per cycle, 10 min coupling, 90% 17‑mer yield
Supports automated high-throughput synthesis
Automated ABI 433A; cross-study comparison
Automated PNA synthesis Coupling efficiency Boc/Z protocol ABI 433A synthesizer

Storage Stability: Boc vs. Fmoc Monomers

Commercially supplied Boc-PNA-T-OH (≥97% HPLC purity) is specified for storage at 2–8°C in a tightly closed container protected from light and humidity . By contrast, Fmoc-PNA-T-OH (≥97–98% HPLC purity) requires storage at −20°C under inert gas and is classified as air-sensitive and heat-sensitive [1]. This differential reflects the intrinsic chemical stability of the Boc protecting group compared to the base-labile Fmoc group, which is susceptible to degradation by trace amines and moisture. For procurement planning, the ambient versus frozen storage requirement directly impacts shipping logistics, shelf-life management, and daily laboratory handling workflows.

Storage stability
Data to verify
2–8 °C (ambient) vs −20 °C (frozen)
Simplifies storage and handling logistics
Supplier-specified; confirm with certificate of analysis
Monomer storage stability Cold chain logistics Boc protection Fmoc protection

Synthetic Route Efficiency via N-Boc-Ethylenediamine

A head-to-head comparative study of synthetic routes to PNA-T-OH monomers demonstrated that N-Boc-ethylenediamine is the most pivotal intermediate in PNA chemistry, and the route commencing with this material affords both Boc-PNA-T-OH and Fmoc-PNA-T-OH in relatively high yield and purity with excellent reproducibility [1]. The optimized Mitsunobu reaction-based route using N-Boc-ethylenediamine provides superior overall yields compared to alternative pathways that start from unprotected ethylenediamine and require subsequent selective protection steps. This finding establishes that Boc-PNA-T-OH can be produced via a more efficient, scalable synthetic route than routes that do not utilize the Boc-protected diamine intermediate, offering potential cost-of-goods advantages at manufacturing scale [1].

Synthetic route
Reported
Higher yield and reproducibility via N‑Boc‑ethylenediamine route
Supports scalable, reproducible production
Route optimization study; numerical yield comparison available
PNA monomer synthesis N-Boc-ethylenediamine Synthetic route optimization Mitsunobu reaction

Boc-PNA-T-OH Application Scenarios


High-Purity PNA Oligomers for Biophysics & Diagnostics

Boc-PNA-T-OH is the preferred thymine monomer when the synthesis objective is to obtain PNA oligomers of the highest achievable purity, as the Boc/Z strategy in which it participates is documented to produce fewer side reactions than the Fmoc/Bhoc alternative . This scenario is particularly relevant for biophysical studies (e.g., thermal melting analysis, surface plasmon resonance) and diagnostic probe development where even low-level truncated or deletion sequences can confound binding affinity measurements and mismatch discrimination data.

Automated High-Throughput PNA Production

The optimized Boc-PNA-T-OH coupling protocol achieves ~99.4% per-cycle coupling efficiency with only 10-minute coupling times on an automated ABI 433A synthesizer, enabling the synthesis of a 17-mer PNA with ~90% overall yield [1]. This rapid cycle time makes Boc-PNA-T-OH the monomer of choice for laboratories and CROs operating automated Boc-chemistry synthesizers where throughput and crude purity are primary procurement drivers.

Laboratories Without Frozen Storage Infrastructure

Boc-PNA-T-OH can be stored at standard refrigerator temperatures (2–8°C) without the need for inert gas protection, in contrast to Fmoc-PNA-T-OH which mandates frozen storage at −20°C under inert atmosphere [2]. Procurement of Boc-PNA-T-OH is therefore advantageous for research groups and industrial facilities where reliable −20°C freezer capacity is limited or where monomers are frequently accessed for small-scale synthesis, eliminating repeated freeze-thaw cycles that can degrade Fmoc-protected monomers.

Scalable Manufacturing via N-Boc-Ethylenediamine Route

For contract manufacturing organizations (CMOs) and large-scale PNA producers, Boc-PNA-T-OH benefits from a well-characterized synthetic pathway commencing from N-Boc-ethylenediamine that has been experimentally validated to deliver high yield, high purity, and excellent batch-to-batch reproducibility [3]. This established route supports kilogram-scale production with reduced process development risk compared to monomers lacking an optimized, peer-reviewed synthetic protocol.

Application
Selection Property
Validation Focus
High-purity PNA oligomer research
Oligomer purity and side-reaction profile
Purification burden and binding assay reproducibility
Automated PNA synthesis workflows
Coupling efficiency and cycle time
Crude purity and sequence length capability
Laboratories with limited freezer capacity
Ambient refrigeration storage stability
Monomer integrity after ambient handling and shipping
Large-scale PNA manufacturing
Synthetic route scalability and batch consistency
Yield reproducibility and cost-of-goods assessment
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